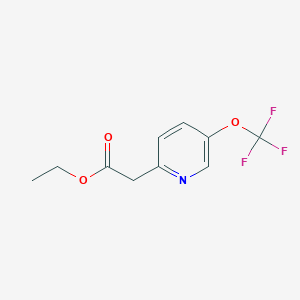

Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate

Description

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

ethyl 2-[5-(trifluoromethoxy)pyridin-2-yl]acetate |

InChI |

InChI=1S/C10H10F3NO3/c1-2-16-9(15)5-7-3-4-8(6-14-7)17-10(11,12)13/h3-4,6H,2,5H2,1H3 |

InChI Key |

KKVWHTZLFNEPTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Esterification

Following the substitution reaction, the next step is to attach the ethyl acetate moiety to the pyridine derivative. This is typically achieved through an esterification reaction.

- Reagents : Ethyl bromoacetate or ethyl chloroacetate

- Conditions : Basic conditions using potassium carbonate or sodium hydride in DMF, often at elevated temperatures (around 80-120°C).

Detailed Synthesis Protocol

A typical synthesis protocol for Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate can be outlined as follows:

Preparation of Trifluoromethoxy-Pyridine :

- Mix 5-bromo-pyridine with potassium trifluoromethoxide in DMF.

- Heat the mixture to reflux for several hours.

- Isolate the product via filtration and purification techniques such as recrystallization or chromatography.

-

- Dissolve the obtained trifluoromethoxy-pyridine in DMF.

- Add ethyl bromoacetate and potassium carbonate to the solution.

- Heat the mixture to reflux for an additional period until reaction completion is confirmed via thin-layer chromatography (TLC).

- Purify the final product through silica gel chromatography.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and expected yields for each step of the synthesis:

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Trifluoromethoxy Substitution | 5-Bromo-pyridine, KCF3O | DMF, reflux | ~70-80% |

| Esterification | Trifluoromethoxy-pyridine, Ethyl bromoacetate, K2CO3 | DMF, reflux | ~60-75% |

Analysis of Reaction Mechanisms

The mechanisms involved in these reactions include:

Nucleophilic Substitution : The nucleophile (trifluoromethoxide) attacks the electrophilic carbon attached to the halogen in pyridine, displacing it and forming a new C-F bond.

Ester Formation : The nucleophilic attack of the ethoxide ion on the carbonyl carbon of ethyl bromoacetate leads to tetrahedral intermediate formation, which subsequently collapses to yield the ester product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate has shown promise in medicinal chemistry due to its biological activities. The trifluoromethoxy group is known to improve metabolic stability and bioavailability, making compounds more effective as pharmaceuticals.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this base structure have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

The above table summarizes the effectiveness of various derivatives, highlighting their potential for development into new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Agrochemical Applications

The compound's unique chemical properties also lend themselves to applications in agrochemicals. The trifluoromethoxy group can enhance the efficacy of pesticides and herbicides by improving their stability and activity against pests.

Herbicidal Activity

Research has demonstrated that this compound exhibits herbicidal activity against a range of weed species. Field trials have shown that formulations containing this compound can effectively reduce weed populations while being less toxic to crops .

Table 2: Herbicidal Efficacy of this compound

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 90 |

| Cynodon dactylon | 150 | 85 |

| Echinochloa crus-galli | 250 | 95 |

This table illustrates the effectiveness of the compound in controlling specific weed species, showcasing its potential utility in agricultural practices.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, including the introduction of the trifluoromethoxy group into the pyridine ring. This process is crucial for enhancing the compound's biological activities.

3.1 Synthetic Route Overview

The synthetic pathway typically involves:

- Preparation of the pyridine derivative.

- Introduction of the trifluoromethoxy group via electrophilic substitution.

- Esterification with ethyl acetate.

Each step requires careful optimization to ensure high yield and purity of the final product .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in both medicinal and agricultural contexts.

Case Study: Antimicrobial Screening

In a study published in a peer-reviewed journal, researchers synthesized various derivatives based on this compound and evaluated their antimicrobial activities using standardized methods . The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential for development into new antibiotics.

Case Study: Agricultural Field Trials

Another study focused on field trials assessing the herbicidal efficacy of formulations containing this compound against common weeds . The trials demonstrated significant reductions in weed biomass compared to untreated controls, indicating strong potential for use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Structural Modifications and Properties

The following table summarizes critical structural analogs and their distinguishing features:

Physicochemical Comparisons

Biological Activity

Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring substituted with a trifluoromethoxy group and an acetate moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, this compound was evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound showed notable activity against MRSA at an MIC of 32 μg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using various in vitro assays. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Table 2: COX Inhibition by this compound

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.05 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

The results indicated that the compound exhibits potent COX-2 inhibition comparable to that of celecoxib, a well-known anti-inflammatory drug .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- Increased caspase-3 activity : A marker for apoptosis.

- Reduced cell viability : Approximately 70% reduction at a concentration of 50 μM after 24 hours.

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The presence of the trifluoromethoxy group significantly enhances lipophilicity and electron-withdrawing capacity, improving binding affinity to biological targets.

Table 3: SAR Insights on Trifluoromethoxy Compounds

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethoxy | Increased potency against COX enzymes |

| Substitution on pyridine ring | Altered selectivity towards bacterial strains |

These insights guide further research and development efforts to enhance the efficacy and specificity of related compounds .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate, and how can reaction conditions be optimized?

Methodological Answer : A common approach involves coupling pyridine derivatives with trifluoromethoxy groups via nucleophilic substitution or cross-coupling reactions. For example, in analogous syntheses, sodium hydroxide in ethanol/water mixtures is used to hydrolyze esters under mild conditions . Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yield in cross-coupling steps.

Post-synthesis, LCMS (liquid chromatography-mass spectrometry) is critical for verifying molecular mass (e.g., m/z 338 [M+H]+ in related compounds) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer :

- Chromatography : HPLC or GC with UV detection ensures purity (>95% by area normalization).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm in ¹³C NMR) .

- FTIR : Detect functional groups (C=O stretch at ~1740 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C/H/N/F percentages to validate stoichiometry.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in derivatization reactions?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., trifluoromethoxy group’s electron-withdrawing effect on the pyridine ring) .

- Transition State Analysis : Predict activation barriers for ester hydrolysis or coupling reactions.

Data from such studies guide experimental design, such as selecting catalysts or protecting groups.

Q. What strategies are effective for synthesizing coordination complexes or bioactive derivatives from this compound?

Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Cu(II)) using thiosemicarbazone ligands. For example, ethyl acetate derivatives can form complexes like [Cu(L)Br] via ligand substitution, confirmed by elemental analysis and IR spectroscopy .

- Biological Derivatization : Introduce pharmacophores (e.g., amides) via ester hydrolysis followed by coupling. Sodium hydroxide-mediated hydrolysis (e.g., ethanol/water, 1 hr) yields carboxylic acid intermediates, which are then activated with EDC/HOBt for amide bond formation .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs) provides atomic-level resolution:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) to minimize thermal motion .

- Refinement : SHELXL refines structures with R-factors <0.05 for high accuracy. For example, bond lengths and angles in pyridine-acetate derivatives confirm planar geometry and substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.